molecular formula C24H32ClN3O2S2 B2688962 N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride CAS No. 1216919-76-4

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride

Cat. No.: B2688962
CAS No.: 1216919-76-4
M. Wt: 494.11
InChI Key: HMHPCLHNKWGEME-UHFFFAOYSA-N
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Description

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzo[d]thiazole ring, a diethylaminoethyl group, and a phenylthio group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the benzo[d]thiazole ring: This step involves the cyclization of appropriate precursors to form the benzo[d]thiazole ring.

    Introduction of the diethylaminoethyl group: This step involves the alkylation of the benzo[d]thiazole ring with diethylaminoethyl chloride under basic conditions.

    Attachment of the phenylthio group: This step involves the nucleophilic substitution of a suitable phenylthio precursor with the intermediate compound obtained from the previous step.

    Formation of the final product: The final step involves the acylation of the intermediate compound with the appropriate acyl chloride to form the desired product, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylthio group can lead to the formation of sulfoxides or sulfones, while reduction of the benzo[d]thiazole ring can lead to the formation of amines.

Scientific Research Applications

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound used.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds have similar structures but differ in the substituents on the benzo[d]thiazole ring and the nature of the amine group.

    N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-morpholino)ethylamino)benzamides: These compounds also have similar structures but differ in the substituents on the benzo[d]thiazole ring and the nature of the amine group.

Uniqueness

N-(2-(diethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride is unique due to the specific combination of functional groups present in its structure. This unique combination contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-3-phenylsulfanylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O2S2.ClH/c1-5-26(6-2)15-16-27(21(28)14-17-30-19-10-8-7-9-11-19)24-25-22-20(29-4)13-12-18(3)23(22)31-24;/h7-13H,5-6,14-17H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHPCLHNKWGEME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)C)OC)C(=O)CCSC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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